molecular formula C7H3BrClFO4S B13255605 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

Cat. No.: B13255605
M. Wt: 317.52 g/mol
InChI Key: VMQVTDCBAFCDHL-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H3BrClO4S. This compound is characterized by the presence of bromine, chlorine, and fluorosulfonyl groups attached to a benzoic acid core. It is a versatile intermediate used in various chemical syntheses and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid typically involves the bromination and chlorination of a benzoic acid derivative, followed by the introduction of the fluorosulfonyl group. One common method starts with 2-chlorobenzoic acid as the raw material. The monobromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 5-bromo-2-chlorobenzoic acid . The fluorosulfonyl group is then introduced through a sulfonylation reaction using fluorosulfonic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and inhibitors are often used to minimize the formation of by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the fluorosulfonyl group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid involves its ability to undergo various chemical reactions, thereby modifying other molecules. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it can interact with enzymes and proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H3BrClFO4S

Molecular Weight

317.52 g/mol

IUPAC Name

3-bromo-2-chloro-5-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H3BrClFO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

VMQVTDCBAFCDHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)F

Origin of Product

United States

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